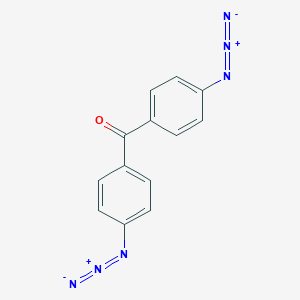

Bis(4-azidophenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

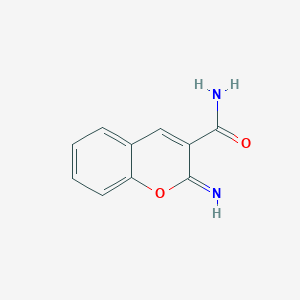

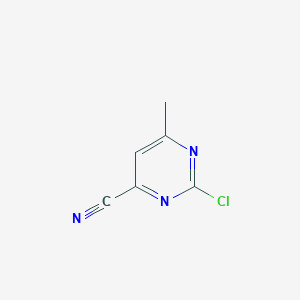

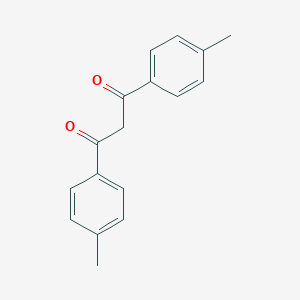

Bis(4-azidophenyl)methanone, also known as BAM, is a chemical compound that has gained significant interest in scientific research due to its unique properties. BAM is a highly reactive compound that contains two azide groups and a ketone functional group. This compound has been used in a variety of applications, including as a cross-linking agent in polymer chemistry and as a photoaffinity label in biochemistry.

Wirkmechanismus

The mechanism of action of Bis(4-azidophenyl)methanone is based on its ability to form covalent bonds with proteins and nucleic acids upon exposure to UV light. The azide groups in Bis(4-azidophenyl)methanone are highly reactive and can undergo a photochemical reaction upon exposure to UV light, resulting in the formation of a highly reactive nitrene intermediate. This intermediate can then react with nearby proteins or nucleic acids to form a covalent bond, resulting in cross-linking.

Biochemical and Physiological Effects

Bis(4-azidophenyl)methanone has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Bis(4-azidophenyl)methanone can cross-link proteins and nucleic acids, resulting in changes in protein structure and function. In vivo studies have shown that Bis(4-azidophenyl)methanone can be used to label specific proteins in cells and tissues, allowing for their identification and characterization.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Bis(4-azidophenyl)methanone is its ability to selectively cross-link proteins and nucleic acids. This allows for the identification and characterization of specific proteins and their interactions in complex biological systems. However, the use of Bis(4-azidophenyl)methanone also has limitations, including its potential toxicity and the need for careful control of reaction conditions and purification steps to ensure high yields and purity.

Zukünftige Richtungen

There are several future directions for research involving Bis(4-azidophenyl)methanone. One potential area of research is the development of new methods for the synthesis and purification of Bis(4-azidophenyl)methanone. Another area of research is the application of Bis(4-azidophenyl)methanone in the study of protein-protein interactions and protein-DNA interactions. Additionally, the use of Bis(4-azidophenyl)methanone in the development of new materials with improved mechanical properties is an area of interest. Finally, the potential use of Bis(4-azidophenyl)methanone in medical applications, such as targeted drug delivery, is an area of ongoing research.

Synthesemethoden

The synthesis of Bis(4-azidophenyl)methanone can be achieved through a multistep process that involves the reaction of 4-aminobenzonitrile with sodium azide and dimethylformamide. The resulting product is then subjected to a series of reactions, including acylation, reduction, and oxidation, to produce Bis(4-azidophenyl)methanone. The synthesis of Bis(4-azidophenyl)methanone is a complex process that requires careful control of reaction conditions and purification steps to ensure high yields and purity.

Wissenschaftliche Forschungsanwendungen

Bis(4-azidophenyl)methanone has been widely used in scientific research due to its ability to cross-link proteins and nucleic acids. This compound has been used as a photoaffinity label to study protein-protein interactions and protein-DNA interactions. Bis(4-azidophenyl)methanone has also been used as a cross-linking agent in polymer chemistry to improve the mechanical properties of materials.

Eigenschaften

CAS-Nummer |

17303-16-1 |

|---|---|

Produktname |

Bis(4-azidophenyl)methanone |

Molekularformel |

C13H8N6O |

Molekulargewicht |

264.24 g/mol |

IUPAC-Name |

bis(4-azidophenyl)methanone |

InChI |

InChI=1S/C13H8N6O/c14-18-16-11-5-1-9(2-6-11)13(20)10-3-7-12(8-4-10)17-19-15/h1-8H |

InChI-Schlüssel |

CHFBCXOSLARLKB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B182754.png)

![3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide](/img/structure/B182755.png)

![5-o-Tolyloxymethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B182770.png)